Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate is a synthetic compound with the molecular formula C37H75NO3 and a molecular weight of 582.01 g/mol . It is characterized by a heptadecyl chain attached to an octanoate ester, which is further linked to a nonylamino group and a hydroxypropyl group . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate typically involves the esterification of heptadecanoic acid with 8-((3-hydroxypropyl)(nonyl)amino)octanoic acid . The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity . The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of hydroxyl compounds.
Substitution: Formation of substituted amino compounds.
Scientific Research Applications
Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability . This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes . The molecular targets and pathways involved include interactions with membrane lipids and proteins, leading to changes in cellular uptake and distribution of drugs .
Comparison with Similar Compounds
Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate can be compared with other similar compounds such as:
Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate: Similar structure but lacks the nonyl group, which may affect its amphiphilic properties and applications.
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C37H75NO3 |
---|---|
Molecular Weight |
582.0 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[3-hydroxypropyl(nonyl)amino]octanoate |
InChI |
InChI=1S/C37H75NO3/c1-4-7-10-13-16-21-26-32-38(34-28-35-39)33-27-22-17-20-25-31-37(40)41-36(29-23-18-14-11-8-5-2)30-24-19-15-12-9-6-3/h36,39H,4-35H2,1-3H3 |
InChI Key |
GZUWFRJHCUMYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.